Hexamethylenebissydnone

Description

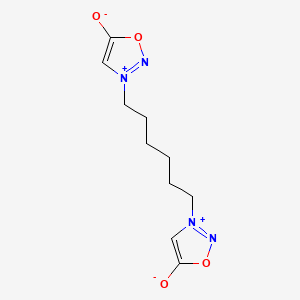

Structure

2D Structure

3D Structure

Properties

CAS No. |

6951-23-1 |

|---|---|

Molecular Formula |

C10H14N4O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

3-[6-(5-oxidooxadiazol-3-ium-3-yl)hexyl]oxadiazol-3-ium-5-olate |

InChI |

InChI=1S/C10H14N4O4/c15-9-7-13(11-17-9)5-3-1-2-4-6-14-8-10(16)18-12-14/h7-8H,1-6H2 |

InChI Key |

COUXKAGTXQOCAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=[N+]1CCCCCC[N+]2=NOC(=C2)[O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Hexamethylenebissydnone

Established Synthetic Pathways for Hexamethylenebissydnone

The synthesis of this compound can be approached through established methods that have been developed for sydnone (B8496669) and bissydnone compounds. These routes typically involve multiple steps, starting from common chemical precursors.

Multistep Synthesis Routes from Precursors

Two primary multistep synthetic pathways for this compound have been identified in the literature.

Route 1: From Hexamethylenediamine (B150038)

A direct and reported method for the synthesis of this compound starts from the readily available precursor, 1,6-hexanediamine (B7767898). This method involves a one-pot reaction with paraformaldehyde and potassium cyanide. The likely mechanism proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to form the sydnone rings.

A general representation of this synthesis is as follows:

Formation of the Glycine (B1666218) Precursor Analog: Hexamethylenediamine is reacted with formaldehyde (B43269) and cyanide. This step forms the dinitrile precursor, N,N'-bis(cyanomethyl)-1,6-hexanediamine.

Hydrolysis and Nitrosation: The dinitrile is then hydrolyzed to the corresponding dicarboxylic acid, N,N'-bis(carboxymethyl)-1,6-hexanediamine. This is followed by nitrosation of the secondary amine groups using a nitrosating agent like sodium nitrite (B80452) in an acidic medium to yield N,N'-dinitroso-N,N'-bis(carboxymethyl)-1,6-hexanediamine.

Cyclodehydration: The final step is the cyclodehydration of the dinitroso compound, typically using a strong dehydrating agent such as acetic anhydride (B1165640) or trifluoroacetic anhydride, to yield this compound.

Route 2: Classical Sydnone Synthesis from a Diaminodicarboxylic Acid

The classical synthesis of sydnones, first reported by Earl and Mackney, involves the cyclodehydration of N-nitroso amino acids. nih.gov This can be adapted for this compound, starting from a suitable diamino dicarboxylic acid precursor.

The key steps in this pathway are:

Synthesis of the Precursor: The synthesis begins with the preparation of N,N'-bis(carboxymethyl)-1,6-hexanediamine. This can be achieved by reacting 1,6-hexanediamine with an α-haloacetic acid, such as chloroacetic acid. nih.gov

Nitrosation: The resulting N,N'-bis(carboxymethyl)-1,6-hexanediamine is then subjected to nitrosation. This is a critical step where the secondary amino groups are converted to N-nitroso groups using a nitrosating agent.

Cyclodehydration: The final step involves the intramolecular cyclization of the N,N'-dinitroso derivative by treatment with a dehydrating agent, which removes a molecule of water from each N-nitroso-glycine moiety to form the two sydnone rings. nih.gov

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of this compound synthesis can vary significantly depending on the chosen pathway and reaction conditions.

The synthesis from hexamethylenediamine, paraformaldehyde, and potassium cyanide has been reported with a yield of 43%. This one-pot approach offers the advantage of procedural simplicity.

In the classical synthesis route, the yields are highly dependent on the conditions of each step. The initial formation of the N-substituted glycine precursor is generally efficient. However, the nitrosation and subsequent cyclodehydration steps can be sensitive to reaction conditions. The use of strong dehydrating agents like trifluoroacetic anhydride has been reported to give high yields (70-80%) for the synthesis of other N,N'-polyaliphatic bis-sydnones. nih.gov In contrast, using acetic anhydride may lead to lower yields due to potential side reactions and decomposition of the sydnone ring. nih.gov

| Synthetic Route | Key Reagents | Reported Yield | Advantages | Disadvantages |

| From Hexamethylenediamine | Hexamethylenediamine, Paraformaldehyde, Potassium Cyanide | 43% | One-pot synthesis, procedural simplicity. | Use of highly toxic potassium cyanide. |

| Classical Synthesis | 1,6-Hexanediamine, Chloroacetic Acid, NaNO₂, Acetic Anhydride/TFAA | Generally 70-80% with TFAA | Avoids the direct use of cyanide in the final steps. | Multistep process, requires isolation of intermediates. |

Novel Approaches to this compound Synthesis

Recent research in synthetic organic chemistry has focused on developing more sustainable and efficient methods. These principles are being applied to the synthesis of sydnones and their derivatives.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For sydnone synthesis, this includes the use of safer solvents, solvent-free conditions, and energy-efficient methods.

One notable green approach is the use of mechanochemistry, where reactions are carried out by grinding solid reactants together in a ball mill. researchgate.net This solvent-free method has been successfully applied to the synthesis of various aryl sydnones and iminosydnones, often resulting in high yields and avoiding the need for purification steps. researchgate.net While not yet specifically reported for this compound, this technique holds promise for a more environmentally friendly synthesis.

Another green strategy involves performing reactions in water, which is a benign solvent. A green synthesis of N-substituted glycine derivatives, the precursors for the classical sydnone synthesis, has been reported using water as the solvent. nih.govacs.orgacs.org This approach avoids the use of volatile and often toxic organic solvents. nih.govacs.orgacs.org

Catalyst Development for Enhanced Synthesis of this compound

The use of catalysts can significantly improve the efficiency and selectivity of synthetic reactions. In the context of bissydnone synthesis, palladium catalysis has emerged as a powerful tool.

A novel method for the synthesis of 4,4′-bis-sydnones has been developed via a direct cross-dehydrogenative coupling of 3-arylsydnones using a palladium(II) acetate (B1210297) catalyst under an oxygen atmosphere. google.com This reaction proceeds with high efficiency, offering a new route to constructing molecules with two sydnone rings. While this method has been demonstrated for the coupling of pre-existing sydnone rings, its principles could potentially be adapted for the direct synthesis of bissydnones from appropriate precursors.

The development of catalysts for the key bond-forming steps in the synthesis of this compound's precursors is also an active area of research. For instance, catalytic methods for the amination of alcohols and the hydrogenation of nitriles are well-established industrial processes that can be applied to the large-scale production of the 1,6-hexanediamine backbone.

Derivatization Strategies for this compound Analogues

The derivatization of this compound allows for the modification of its chemical structure to create analogues with potentially different properties. The sydnone ring itself offers several positions for functionalization.

The C-4 position of the sydnone ring is particularly reactive and can undergo various electrophilic substitution reactions, such as halogenation, acylation, and formylation. These reactions provide a handle for further synthetic transformations, allowing for the introduction of a wide range of functional groups.

Another strategy for creating analogues is to modify the hexamethylene linker. This could involve introducing functional groups along the carbon chain or varying its length to produce a homologous series of N,N'-alkylenebissydnones.

Synthesis of Substituted this compound Derivatives

The primary method for synthesizing N,N'-hexamethylenebis(sydnone) follows the well-established route for sydnone formation, which begins with the corresponding diamino acid. The key precursor is N,N'-hexamethylenebis(glycine), which is first nitrosated and then cyclized.

The synthesis of N,N'-polymethylene-bis-sydnones, including the hexamethylene variant, was first described by H. U. Daeniker and J. Druey in 1957. Their method involves the reaction of a,ω-diaminoalkanes with chloroacetic acid to form the corresponding bis(glycine) derivatives. These are subsequently nitrosated using sodium nitrite in an acidic medium. The resulting bis(nitroso-glycine) is then treated with a dehydrating agent, typically acetic anhydride, to facilitate the cyclization to the bis-sydnone.

A plausible reaction scheme for the synthesis of N,N'-hexamethylenebis(sydnone) is outlined below:

Step 1: Synthesis of N,N'-Hexamethylenebis(glycine) Hexamethylenediamine is reacted with chloroacetic acid in the presence of a base to yield N,N'-hexamethylenebis(glycine).

Step 2: Nitrosation N,N'-Hexamethylenebis(glycine) is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures to yield N,N'-hexamethylenebis(N-nitrosoglycine).

Step 3: Cyclodehydration The bis(nitroso-glycine) derivative is then cyclized by heating with acetic anhydride to form N,N'-hexamethylenebis(sydnone).

Detailed research findings on the synthesis of related polymethylene-bis-sydnones provide insight into the reaction conditions. For instance, the synthesis of N,N'-ethylene- and N,N'-tetramethylene-bis-sydnones has been reported, highlighting the general applicability of this synthetic route.

| Precursor | Reagents | Product | Reference |

| Hexamethylenediamine, Chloroacetic Acid | 1. Base; 2. NaNO₂, HCl; 3. Acetic Anhydride | N,N'-Hexamethylenebis(sydnone) | Based on Daeniker & Druey, 1957 |

| Ethylenediamine, Chloroacetic Acid | 1. Base; 2. NaNO₂, HCl; 3. Acetic Anhydride | N,N'-Ethylene-bis-sydnone | Daeniker & Druey, 1957 |

| Tetramethylenediamine, Chloroacetic Acid | 1. Base; 2. NaNO₂, HCl; 3. Acetic Anhydride | N,N'-Tetramethylene-bis-sydnone | Daeniker & Druey, 1957 |

Bifunctionalization and Polyfunctionalization of this compound Scaffolds

The this compound scaffold presents opportunities for creating more complex, polyfunctional molecules through reactions at the C4 position of the sydnone rings. The C4 position is known to be susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

One reported method for the functionalization of polymethylene-bis-sydnones is dihalogenation. The C,C'-dihalo-N,N'-polymethylene-bis-sydnones can be prepared from the parent bis-sydnone. These dihalogenated derivatives serve as versatile intermediates for further synthetic transformations, enabling the introduction of a wide range of substituents through cross-coupling reactions or nucleophilic substitution.

Furthermore, the direct C-H activation and subsequent C-C bond formation at the C4 position of sydnone rings have been demonstrated for the synthesis of 4,4'-bis-sydnones. This palladium-catalyzed cross-dehydrogenative coupling offers a direct route to bifunctionalized systems. While specific examples for this compound are not extensively detailed in the literature, the general methodology suggests a viable pathway for its bifunctionalization.

| Reactant | Reagents and Conditions | Product | Potential Application |

| N,N'-Hexamethylenebis(sydnone) | Halogenating agent (e.g., NBS, NCS) | C,C'-Dihalo-N,N'-hexamethylenebis(sydnone) | Intermediate for cross-coupling reactions |

| 3-Aryl-sydnone | Pd(OAc)₂, oxidant, heat | 4,4'-Bis(3-aryl-sydnone) | Direct bifunctionalization |

The bifunctional nature of this compound allows for the synthesis of polymers or larger molecular architectures by linking the two sydnone moieties through reactions at their C4 positions. This opens avenues for the development of novel materials with unique electronic and structural properties.

Fundamental Reactivity and Reaction Mechanisms of Hexamethylenebissydnone

Cycloaddition Reactions Involving Hexamethylenebissydnone

The primary mode of reaction for sydnones is the [3+2] dipolar cycloaddition. nih.gov In this compound, both sydnone (B8496669) rings can participate in such reactions, potentially leading to the formation of polymeric or macrocyclic structures, depending on the nature of the dipolarophile.

[3+2] Dipolar Cycloadditions of Sydnone Moieties

The sydnone ring is a classic example of a 1,3-dipole and readily undergoes [3+2] cycloaddition reactions with a variety of dipolarophiles, most notably alkynes and alkenes. nih.gov This reaction typically proceeds through a concerted mechanism, leading to the formation of a pyrazole (B372694) or pyrazoline ring system, respectively, with the extrusion of carbon dioxide. For this compound, the reaction with a difunctional dipolarophile could, in principle, lead to the formation of a polymer.

The general scheme for the [3+2] dipolar cycloaddition of a sydnone with an alkyne is as follows:

Step 1: The sydnone acts as a 4π-electron component and the alkyne as a 2π-electron component.

Step 2: A concerted cycloaddition occurs, forming a bicyclic intermediate.

Step 3: This intermediate is unstable and spontaneously undergoes a retro-cycloaddition reaction to eliminate a molecule of carbon dioxide.

Step 4: The final product is a stable pyrazole ring.

| Reactant A (Dipole) | Reactant B (Dipolarophile) | Primary Cycloadduct | Final Product |

| Sydnone Moiety | Alkyne | Bicyclic Intermediate | Pyrazole |

| Sydnone Moiety | Alkene | Bicyclic Intermediate | Pyrazoline |

In the case of this compound reacting with a simple alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), it is expected that both sydnone rings would react to form a bis(pyrazole) derivative.

Regioselectivity and Stereoselectivity in Cycloaddition Processes

The regioselectivity of sydnone [3+2] cycloadditions with unsymmetrical alkynes can often be poor in purely thermal reactions, leading to a mixture of regioisomers. nih.gov The outcome is influenced by both steric and electronic factors of the substituents on the sydnone ring and the dipolarophile. For N-alkyl sydnones like this compound, the electronic influence of the alkyl group is minimal.

Recent advancements have shown that the use of catalysts, such as copper(I) salts (CuSAC), can significantly improve the regioselectivity of these reactions. nih.gov While no specific studies on this compound have been reported, it is reasonable to infer that its cycloaddition reactions would follow these general principles. For instance, reaction with a terminal alkyne like phenylacetylene (B144264) under thermal conditions would likely yield a mixture of 1,4- and 1,5-disubstituted pyrazole products at each end of the hexamethylene chain.

Stereoselectivity is a key consideration when sydnones react with alkenes. The concerted nature of the [3+2] cycloaddition dictates that the stereochemistry of the alkene is retained in the resulting pyrazoline product.

Thermal Decomposition Pathways of this compound

The thermal stability of sydnones is limited, and they can undergo decomposition at elevated temperatures. The decomposition pathway is believed to involve the formation of highly reactive intermediates.

Kinetic and Mechanistic Studies of Thermolysis

While specific kinetic data for the thermolysis of this compound is not available, studies on other N-alkyl sydnones suggest that the decomposition is a first-order process. The rate of decomposition is dependent on the substituents on the sydnone ring and the temperature. The hexamethylene bridge is not expected to significantly influence the intrinsic thermal stability of the individual sydnone rings.

The proposed general mechanism for the thermal decomposition of a sydnone involves the initial cleavage of the ring to form a nitrile imine intermediate. This is a key reactive species that can then undergo various subsequent reactions.

| Compound Type | Decomposition Temperature Range (°C) | Primary Intermediate |

| N-Aryl Sydnones | 140-200 | Aryl-substituted Nitrile Imine |

| N-Alkyl Sydnones | Generally lower than N-aryl sydnones | Alkyl-substituted Nitrile Imine |

Formation of Reactive Intermediates during Decomposition

The primary reactive intermediate formed during the thermolysis of this compound is expected to be a bis(nitrile imine). This highly reactive species can then undergo several transformations:

Dimerization: The nitrile imine can dimerize to form a 1,2,4,5-tetrazine (B1199680) derivative. In the case of the bis(nitrile imine) from this compound, this could lead to oligomeric or polymeric materials.

Intramolecular Cyclization: Depending on the flexibility and length of the linking chain, intramolecular reactions between the two nitrile imine functionalities could be possible, leading to macrocyclic structures.

Trapping by other species: If the thermolysis is carried out in the presence of other reagents, the nitrile imine can be trapped. For example, it can react with amines, alcohols, or other nucleophiles.

Photochemical Reactivity of this compound

Sydnones also exhibit interesting photochemical reactivity. Upon irradiation with UV light, they can undergo ring cleavage to form nitrile imine intermediates, similar to the thermal pathway. However, the photochemically generated nitrile imine may have different reactivity due to being in an excited state.

The photochemical reaction of a sydnone can be summarized as:

Sydnone + hν → [Sydnone]* → Nitrile Imine + CO₂

The resulting nitrile imine can then react with various substrates. For example, irradiation of a sydnone in the presence of an alkene can lead to the formation of a pyrazoline, often with different regioselectivity compared to the thermal reaction.

For this compound, photochemical activation could provide an alternative method to generate the bis(nitrile imine) intermediate under milder conditions than thermolysis. This could be advantageous for reactions with temperature-sensitive substrates. The flexible hexamethylene linker would allow the two photogenerated reactive centers to potentially interact, leading to unique intramolecular photoproducts. However, without experimental data, these remain plausible hypotheses based on the known photochemical behavior of the sydnone class of compounds.

Photoinduced Transformations and Rearrangements

The photochemistry of sydnones is a rich and complex field, often initiated by the absorption of ultraviolet light. For this compound, irradiation would likely lead to transformations within one or both of the sydnone rings. A primary photochemical process for sydnones is the cleavage of the ring, leading to the formation of a highly reactive nitrile imine intermediate. researchgate.netbeilstein-journals.org This process involves the extrusion of carbon dioxide.

In the case of this compound, the photoinduced transformation could occur at one or both sydnone moieties. The initial step is believed to be the formation of a bicyclic lactone valence isomer, which is often unstable and rapidly decomposes. researchgate.netresearchgate.net The subsequent loss of CO2 generates the corresponding nitrile imine. Given the presence of two sydnone rings, a variety of products could be formed, including mono- and bis-nitrile imines.

These nitrile imines are 1,3-dipoles and can undergo a variety of subsequent reactions, including intramolecular rearrangements or intermolecular cycloadditions if a suitable trapping agent is present. beilstein-journals.org In the absence of an external dipolarophile, the nitrile imine derived from a sydnone can undergo further photochemical or thermal reactions. For a bis-sydnone like this compound, intramolecular reactions between the two generated nitrile imine functions or with the remaining sydnone ring could also be envisioned, potentially leading to complex polycyclic structures.

Table 1: Potential Photoinduced Transformations of this compound

| Starting Material | Irradiation Conditions | Key Intermediate(s) | Potential Product(s) |

| This compound | UV light (e.g., 310-390 nm) | Bicyclic lactone valence isomer, Nitrile imine | Monomers and dimers from nitrile imine reactions, CO2 |

Spectroscopic Probes of Photoreactive Intermediates

The direct observation and characterization of the fleeting intermediates in sydnone photochemistry are challenging but have been accomplished using specialized spectroscopic techniques. Matrix isolation infrared (IR) spectroscopy at low temperatures has been instrumental in observing the bicyclic lactone valence isomers and nitrile imines. researchgate.netresearchgate.net

For this compound, one would expect to observe characteristic IR absorptions for the key intermediates. The bicyclic lactone intermediate is expected to show a strong carbonyl (C=O) stretching frequency at a higher wavenumber (around 1870-1890 cm⁻¹) compared to the starting sydnone. researchgate.net The nitrile imine intermediate possesses a characteristic absorption band in the region of 2100-2300 cm⁻¹. researchgate.netresearchgate.net

Flash photolysis studies coupled with UV-Vis spectroscopy could also be employed to detect and study the kinetics of these transient species. acs.org The nitrile imine has a characteristic absorption in the UV-Vis spectrum, and its decay can be monitored to understand its reactivity.

Table 2: Expected Spectroscopic Data for Photoreactive Intermediates of this compound

| Intermediate | Spectroscopic Technique | Expected Characteristic Signal(s) |

| Bicyclic lactone valence isomer | Matrix Isolation IR | ~1870-1890 cm⁻¹ (C=O stretch) |

| Nitrile imine | Matrix Isolation IR | ~2100-2300 cm⁻¹ (N=C=N stretch) |

| Nitrile imine | Flash Photolysis (UV-Vis) | Characteristic transient absorption |

Electrophilic and Nucleophilic Attack on this compound

The unique electronic distribution in the sydnone ring makes it susceptible to attack by both electrophiles and nucleophiles at different positions. neliti.comscispace.com

Investigation of Reaction Centers

The primary site for electrophilic attack on the sydnone ring is the C4 position. researchgate.netijcrt.org This carbon atom is considered to have the highest electron density in the ring and behaves as a nucleophilic center. neliti.comijcrt.org Therefore, in this compound, electrophilic substitution would be expected to occur at the C4 and C4' positions of the two sydnone rings. Common electrophilic substitution reactions for sydnones include halogenation, nitration, and acylation. researchgate.netresearchgate.net The hexamethylene bridge, being an alkyl group, is not expected to significantly alter the electronic properties of the sydnone rings in this regard.

Nucleophilic attack on the sydnone ring is less common and typically requires activation of the ring. The ring itself is electron-rich and thus generally resistant to nucleophiles. However, the exocyclic oxygen at the C5 position is known for its poor nucleophilicity, but the ring can be made susceptible to nucleophilic aromatic substitution. rsc.orgrsc.org This can be achieved by activating the exocyclic oxygen with strong electrophiles, such as triflic anhydride (B1165640) (Tf₂O). rsc.org Following activation, nucleophiles can attack the C5 position, leading to substitution. For this compound, this would imply that nucleophilic attack could be directed to the C5 and C5' positions after appropriate activation.

Mechanistic Elucidation of Attack and Subsequent Transformations

The mechanism of electrophilic substitution at the C4 position of a sydnone ring is analogous to electrophilic aromatic substitution in other aromatic systems. researchgate.net It proceeds through a cationic intermediate, often referred to as a sigma complex. The electrophile attacks the π-system of the sydnone ring at the C4 position, leading to the formation of a resonance-stabilized cation. Subsequent loss of a proton from the C4 position restores the aromaticity of the sydnone ring, yielding the substituted product.

Table 3: General Mechanism of Electrophilic Attack at C4 of a Sydnone Ring

| Step | Description |

| 1 | Attack of the electrophile (E⁺) by the electron-rich C4 position of the sydnone ring. |

| 2 | Formation of a resonance-stabilized cationic intermediate (sigma complex). |

| 3 | Deprotonation at the C4 position to restore the mesoionic ring system. |

The mechanism of nucleophilic attack on an activated sydnone ring involves a different pathway. After activation of the exocyclic oxygen at C5, this position becomes highly electrophilic. A nucleophile can then attack this carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the activating group (e.g., triflate) and rearrangement can lead to the substituted product. rsc.org For this compound, this process could potentially occur at one or both of the activated sydnone rings.

Polymerization Chemistry and Macromolecular Science of Hexamethylenebissydnone

Hexamethylenebissydnone as a Monomer in Polymer Synthesis

The utility of a compound as a monomer is predicated on its ability to link with other molecules to form long polymer chains. For this compound, this could theoretically occur through reactions involving the sydnone (B8496669) rings or the aliphatic hexamethylene linker.

Polycondensation Reactions Initiated by this compound

Polycondensation is a type of step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water or methanol. mdpi.com This process typically requires monomers with two or more reactive functional groups. While the hexamethylene chain of this compound does not possess typical functional groups for polycondensation, the sydnone ring itself can undergo ring-opening or other transformations under certain conditions that might be exploited for polymerization. For instance, polyaddition reactions, a subset of polycondensation, often involve diisocyanates reacting with diols or diamines. researchgate.netresearchgate.net However, no studies have been found that document the reaction of this compound with common polycondensation partners like diisocyanates or diacids.

Radical Polymerization Studies of this compound

Radical polymerization is a chain polymerization method where the active center is a radical. arcorepoxy.com It is a common method for producing a wide variety of polymers. The initiation of radical polymerization typically involves the decomposition of a radical initiator to form free radicals, which then react with a monomer. For a monomer to be suitable for radical polymerization, it usually contains a carbon-carbon double bond. While the sydnone ring has unsaturated characteristics, its behavior in the presence of radical initiators to form a polymer chain has not been reported in the context of this compound.

Solid-State Polymerization of this compound

Solid-state polymerization is a process where a crystalline monomer polymerizes directly in the solid state, often initiated by heat or radiation. nih.gov This technique can lead to highly ordered polymers.

Crystalline State Reactivity and Topochemical Polymerization

Topochemical polymerization is a specific type of solid-state polymerization where the crystal structure of the monomer pre-organizes the molecules in a way that facilitates a polymerization reaction with minimal atomic movement. researchgate.netnih.gov This often requires specific alignment and distances between the reactive groups of the monomers in the crystal lattice. The success of topochemical polymerization is highly dependent on the crystal packing of the monomer. While this is a known method for certain compounds, there is no available research detailing the crystalline state reactivity or attempts at topochemical polymerization of this compound.

Influence of Crystal Packing on Polymerization Kinetics and Orientation

The arrangement of molecules in a crystal has a profound impact on the feasibility and rate of solid-state polymerization. The crystal packing determines the proximity and orientation of reactive sites, which are critical factors for the reaction to proceed. Without experimental data on the crystal structure and solid-state behavior of this compound, any discussion on the influence of its crystal packing on polymerization remains purely speculative.

Copolymerization Strategies Involving this compound

Copolymerization is a process in which two or more different types of monomers are polymerized together to form a copolymer. rsc.org This allows for the tailoring of polymer properties by combining the characteristics of different monomers. Theoretically, this compound could be copolymerized with other monomers to introduce the unique properties of the sydnone ring into a polymer chain. However, the scientific literature lacks any reports of successful copolymerization strategies involving this specific compound.

Synthesis of this compound-Derived Copolymers

The synthesis of copolymers from this compound would likely involve its reaction with various comonomers. Given the reactivity of the sydnone ring, particularly in 1,3-dipolar cycloaddition reactions, it could theoretically be copolymerized with compounds containing double or triple bonds. researchgate.netnih.gov However, no specific examples of such copolymerizations involving this compound have been documented.

Characterization of Polymer Microstructure and Architecture

The characterization of the microstructure and architecture of hypothetical this compound-containing polymers would involve a suite of analytical techniques. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Size Exclusion Chromatography (SEC), and various light scattering methods would be crucial for determining the chemical composition, molar mass distribution, and solution conformation of any resulting copolymers. mdpi.commdpi.com The arrangement of the this compound units within the polymer chain—be it random, alternating, or in blocks—would significantly influence the material's properties. nih.gov However, without synthesized polymers to analyze, any discussion remains purely speculative.

Advanced Polymer Materials from this compound

The potential for creating advanced polymer materials from this compound is an area ripe for exploration, though currently undeveloped.

Synthesis of Poly(1,3,4-oxadiazole) Oligomers and Polymers from Sydnones

One of the more promising, yet undocumented, applications of this compound is in the synthesis of poly(1,3,4-oxadiazoles). The 1,3,4-oxadiazole (B1194373) moiety is known for its excellent thermal stability and mechanical properties. researchgate.net Sydnones can serve as precursors to 1,3,4-oxadiazoles, although the specific transformation of a bissydnone like this compound into a corresponding poly(1,3,4-oxadiazole) has not been detailed in the literature. The general synthetic strategies for 1,3,4-oxadiazoles often involve the cyclization of diacylhydrazines or the oxidation of acylhydrazones, which are not direct reaction pathways starting from sydnones. rsc.org

Exploration of Network Polymers and Cross-Linked Systems

The bifunctional nature of this compound makes it a theoretical candidate for the formation of network polymers and cross-linked systems. The two sydnone rings could act as reactive sites for cross-linking reactions, potentially leading to the formation of thermosetting materials with unique thermal and mechanical properties. researchgate.net The thermal behavior of such polymers, including their glass transition temperature and thermal stability, would be of significant interest. youtube.com However, the synthesis and characterization of such networks derived from this compound have not been reported.

Computational and Theoretical Investigations of Hexamethylenebissydnone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of Hexamethylenebissydnone. These methods allow for a detailed analysis of the electron distribution, molecular orbitals, and reactivity, which are key to understanding its chemical behavior.

Key reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Other important descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which can be derived from the HOMO and LUMO energies. These parameters are instrumental in predicting how this compound might interact with other chemical species. mdpi.com

Table 1: Representative DFT-Calculated Reactivity Descriptors for a Sydnone (B8496669) Moiety (Note: These are representative values based on general findings for sydnone derivatives and are intended for illustrative purposes due to the absence of specific data for this compound.)

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

This interactive table allows for the sorting of descriptors.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules and is essential for understanding chemical bonding and electronic transitions. neliti.comnih.govresearchgate.netkoreascience.krunipi.it The analysis of the molecular orbitals of this compound would reveal the distribution of electron density and the nature of the bonding within the sydnone rings and the hexamethylene linker. The HOMO is typically localized on the electron-rich parts of the molecule, indicating the sites for electrophilic attack, while the LUMO is on the electron-deficient parts, indicating sites for nucleophilic attack.

The aromaticity of the sydnone ring is a topic of considerable debate in theoretical chemistry. researchgate.netnih.gov Sydnones are mesoionic compounds, meaning they cannot be represented by a single classical Lewis structure. While they possess 6 π-electrons within the five-membered ring, which satisfies Hückel's rule for aromaticity, their electronic structure is complex. Some computational studies, using methods like Nucleus-Independent Chemical Shift (NICS) calculations, suggest that sydnones exhibit aromatic character, contributing to their stability. researchgate.netnih.gov Other studies, however, classify them as pseudo-aromatic due to their reactivity in cycloaddition reactions, which is not typical for truly aromatic compounds. A thorough MO analysis of this compound would be necessary to contribute to this ongoing discussion, particularly to see how the two sydnone rings influence each other's aromaticity through the alkyl linker.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and intermolecular interactions. koreascience.kr For a flexible molecule like this compound, MD simulations are invaluable for exploring its dynamic properties.

The hexamethylene linker in this compound allows for considerable conformational flexibility. MD simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformers. mdpi.com The interactions between the two sydnone rings, as well as their interactions with surrounding solvent molecules or other species, can be modeled. This is crucial for understanding how the molecule behaves in different environments and how its shape might influence its reactivity and physical properties. The conformational analysis would likely reveal a variety of folded and extended structures, with the relative populations of these conformers being temperature-dependent.

Intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, play a significant role in the condensed-phase behavior of this compound. The sydnone ring possesses a large dipole moment, and MD simulations can elucidate how these dipoles on the two rings of a single molecule interact and how they influence the packing of molecules in a solid or liquid state.

Table 2: Hypothetical Conformational States of this compound from MD Simulations (Note: This table presents hypothetical data to illustrate the type of information that could be obtained from MD simulations, as specific studies on this compound are not available.)

| Conformation | Dihedral Angle (C-C-C-C) | End-to-End Distance (Å) | Relative Population (%) |

| Extended | ~180° | ~10 | 40 |

| Folded | ~60° | ~5 | 30 |

| Globular | Various | ~4 | 30 |

This interactive table allows for sorting based on conformational properties.

MD simulations can also be used to model chemical reactions, providing a dynamic picture of how reactants evolve into products. For this compound, this could be particularly useful for studying its decomposition pathways or its participation in cycloaddition reactions, a hallmark of sydnone chemistry. researchgate.net By simulating the reaction at the atomic level, it is possible to identify transition states and calculate activation energies, offering a more complete understanding of the reaction mechanism than static calculations alone. For instance, simulating the [3+2] cycloaddition of this compound with a dipolarophile could reveal the step-by-step process of bond formation and breaking.

In Silico Design and Prediction of Novel this compound Derivatives

The computational tools discussed above can be leveraged for the in silico design of novel derivatives of this compound with tailored properties. By systematically modifying the structure of the parent molecule and computationally evaluating the properties of the resulting analogues, it is possible to screen for candidates with enhanced characteristics, such as increased energetic performance, altered reactivity, or specific biological activity.

For example, the introduction of different substituents on the sydnone rings could modulate their electronic properties and, consequently, their reactivity and stability. Similarly, altering the length and nature of the linker between the two sydnone rings could influence the conformational behavior and intermolecular interactions of the resulting molecules. DFT calculations could be used to predict the impact of these modifications on the HOMO-LUMO gap and other reactivity indices, while MD simulations could assess their effect on the conformational landscape and solid-state packing. This computational pre-screening can significantly streamline the experimental synthesis and testing of new compounds, saving time and resources.

Advanced Characterization Techniques for Hexamethylenebissydnone and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds like Hexamethylenebissydnone. Unlike conventional mass spectrometry that provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, yielding what is known as an 'exact mass'. bioanalysis-zone.com This high degree of precision allows for the determination of the elemental composition of a molecule with a high level of confidence. bioanalysis-zone.comnih.gov

For this compound, HRMS can unequivocally confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This process is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.gov The technique operates by ionizing the sample, accelerating the resulting ions through a magnetic or electric field, and detecting them based on their m/z ratio. bioanalysis-zone.com Modern HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, are often coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures and reaction products. nih.gov

Research findings on related sydnone (B8496669) derivatives have demonstrated the power of HRMS in confirming the formation of target compounds and identifying reaction intermediates. rsc.org By providing an accurate elemental composition, HRMS serves as a foundational technique, complementing data from other spectroscopic methods to build a complete structural picture of this compound. researchgate.net

| Parameter | Value for this compound (C₁₀H₁₄N₄O₄) |

|---|---|

| Molecular Formula | C₁₀H₁₄N₄O₄ |

| Nominal Mass | 254 amu |

| Calculated Exact Mass | 254.10185 u |

| Expected HRMS Result | [M+H]⁺ = 255.10913 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of nuclei within a molecule. wikipedia.orgoxinst.com It is particularly valuable for conducting mechanistic studies on reactions involving this compound and its derivatives. nih.gov The principle of NMR is based on the absorption of radiofrequency radiation by atomic nuclei (most commonly ¹H and ¹³C) in the presence of a strong external magnetic field, causing transitions between nuclear spin states. rsc.orglibretexts.org The precise frequency at which a nucleus resonates, known as its chemical shift, is highly sensitive to its local electronic environment. oxinst.com

In mechanistic studies, NMR is used to monitor the progress of a reaction in real-time (in situ). researchgate.neted.ac.uk By acquiring spectra at various time points, researchers can track the disappearance of reactants and the appearance of products, allowing for the determination of reaction kinetics. researchgate.net Furthermore, NMR is exceptionally adept at identifying transient intermediates that may not be isolable. researchgate.neted.ac.uk For instance, studies on other sydnones have utilized ¹H-NMR to confirm the complete formation of intermediates during a synthetic sequence. rsc.org

Different NMR experiments provide complementary information. ¹H NMR reveals the number and connectivity of different types of protons, while ¹³C NMR provides information about the carbon skeleton. Advanced 2D NMR techniques, such as COSY and HSQC, can establish correlations between nuclei, helping to piece together the complete molecular structure of intermediates and final products. This detailed structural and kinetic data is crucial for understanding reaction pathways and optimizing synthetic procedures. nih.gov

| Nucleus | Structural Unit | Expected Chemical Shift (δ) Range (ppm) |

|---|---|---|

| ¹H | Sydnone C-H | 6.5 - 7.5 |

| ¹H | N-CH₂ (methylene adjacent to nitrogen) | 3.5 - 4.5 |

| ¹H | -CH₂- (internal methylene) | 1.2 - 2.0 |

| ¹³C | Sydnone C=O | 165 - 175 |

| ¹³C | Sydnone C-H | 90 - 100 |

| ¹³C | N-CH₂ (methylene adjacent to nitrogen) | 45 - 55 |

| ¹³C | -CH₂- (internal methylene) | 25 - 35 |

X-ray Crystallography for Crystalline State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.com This technique is essential for the unambiguous confirmation of the molecular structure of this compound and for analyzing its packing and intermolecular interactions in the crystalline state. The method involves irradiating a single crystal of the compound with a beam of X-rays. lucideon.com The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms are determined. youtube.comyoutube.com

For sydnone derivatives, single-crystal X-ray diffraction analysis has been instrumental in confirming their mesoionic nature. researchgate.net It provides precise measurements of bond lengths and angles, which can offer insights into the electronic structure and degree of aromaticity. neliti.com For example, X-ray studies have been used to determine the bond length of the exocyclic carbonyl group (C=O), confirming its double-bond character. neliti.com The analysis also reveals how molecules of this compound pack together in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds or van der Waals forces, which influence the physical properties of the solid material. researchgate.net In some cases, this technique has been used to characterize reaction intermediates that can be crystallized. researchgate.net

| Structural Parameter | Typical Value in Sydnone Ring | Reference |

|---|---|---|

| C5=O6 Bond Length | 1.19 - 1.22 Å | neliti.com |

| N2-N3 Bond Length | ~1.33 Å | |

| N3-C4 Bond Length | ~1.38 Å | |

| C4-C5 Bond Length | ~1.43 Å | |

| O1-C5 Bond Length | ~1.39 Å | |

| O1-N2 Bond Length | ~1.47 Å |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a fundamental technique used to identify the functional groups present in a molecule. chem21labs.comnanografi.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. nanografi.comarxiv.org When a molecule absorbs infrared radiation, it is excited from a lower to a higher vibrational state, provided the vibration causes a change in the molecular dipole moment. sydney.edu.au Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light (usually from a laser), where the frequency of the scattered light is shifted by the vibrational frequencies of the molecule; a vibration is Raman-active if it causes a change in the molecule's polarizability. sydney.edu.aumdpi.com

For this compound, IR and Raman spectroscopy provide a characteristic "fingerprint" that is useful for identification and for confirming the presence of key structural features. The sydnone ring has several characteristic vibrations. A particularly strong absorption band in the IR spectrum is typically observed for the exocyclic carbonyl (C=O) stretching vibration, often appearing in the range of 1730-1785 cm⁻¹. neliti.com Other notable vibrations include those of the N-N and C-N bonds within the heterocyclic ring. The hexamethylene linker will exhibit characteristic C-H stretching and bending vibrations. nih.gov

Because IR and Raman spectroscopy are governed by different selection rules, they often provide complementary information. mdpi.com Some vibrations may be strong in the IR spectrum but weak or absent in the Raman spectrum, and vice versa. By analyzing both types of spectra, a more complete picture of the vibrational modes of this compound can be obtained, confirming the presence of all its constituent functional groups. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Activity |

|---|---|---|---|

| C=O (Sydnone) | Stretching | 1730 - 1785 | IR (Strong) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | IR, Raman |

| C-H (Sydnone) | Stretching | 3050 - 3150 | IR, Raman |

| C-N (Ring) | Stretching | 1200 - 1350 | IR |

| N-N (Ring) | Stretching | 1000 - 1100 | Raman |

| CH₂ | Bending (Scissoring) | 1450 - 1470 | IR |

Based on a comprehensive search of available scientific literature and data, there is no information regarding the applications of the chemical compound "this compound" in the fields of advanced polymer development, supramolecular chemistry, or catalysis. As such, it is not possible to generate an article that adheres to the provided outline and maintains scientific accuracy.

The requested topics are highly specialized areas of materials science, and no research findings, detailed or otherwise, connect this compound to:

Functional polymer synthesis or modification

Smart materials or responsive systems

Host-guest chemistry or self-assembly

The development of molecular receptors or sensors

Catalytic systems

Therefore, the generation of the requested article cannot be completed.

Applications of Hexamethylenebissydnone in Materials Science and Emerging Technologies

Catalytic Applications of Hexamethylenebissydnone-Derived Systems

Design of Sydnone-Based Organocatalysts

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a promising avenue for the application of this compound. The inherent electronic nature of the sydnone (B8496669) ring, a mesoionic compound with delocalized positive and negative charges, is central to its potential catalytic activity. This charge separation can be harnessed to activate substrates and facilitate a variety of organic transformations.

The design of organocatalysts based on this compound could leverage the two sydnone rings to create bidentate or cooperative catalytic sites. The hexamethylene chain provides conformational flexibility, allowing the two sydnone moieties to orient themselves in a manner that could chelate a substrate or participate in a concerted catalytic cycle. This bifunctional nature could lead to enhanced reactivity and selectivity compared to monosydnone catalysts.

Research into related mesoionic compounds has demonstrated their capacity to act as catalysts. For instance, mesoionic carbenes, which share electronic similarities with sydnones, have been shown to be effective in a range of reactions. The development of this compound-based organocatalysts could follow similar design principles, focusing on tuning the electronic properties of the sydnone ring and the steric environment around the potential active sites.

Table 1: Potential Organocatalytic Reactions for this compound

| Reaction Type | Role of this compound | Potential Advantages |

| Aldol Reactions | Lewis base activation of the carbonyl donor | Bidentate coordination to the substrate, enhancing stereoselectivity. |

| Michael Additions | Activation of the Michael acceptor | Increased catalyst-substrate interaction through dual active sites. |

| Cycloaddition Reactions | Activation of the dienophile or diene | Control over the transition state geometry due to the flexible linker. |

| Acyl-Transfer Reactions | Nucleophilic catalysis | Potential for cooperative catalysis between the two sydnone rings. |

While specific experimental data on the organocatalytic applications of this compound is not yet widely available, the foundational principles of organocatalysis and the known reactivity of sydnones provide a strong rationale for its investigation in this area.

Exploration in Transition Metal Catalysis

The use of this compound as a ligand in transition metal catalysis represents another significant area of emerging research. The sydnone ring can coordinate to a metal center through its exocyclic oxygen or one of its ring carbons, acting as a versatile ligand. The presence of two such rings in this compound allows it to function as a bidentate or bridging ligand, creating novel metal complexes with unique catalytic properties.

The coordination of this compound to a transition metal can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity, selectivity, and stability. The flexible hexamethylene linker can allow for the formation of stable chelate rings with the metal center, a desirable feature in many catalytic systems. The specific coordination mode and the resulting geometry of the metal complex would be expected to play a crucial role in determining its catalytic behavior.

Studies on related bis-sydnone compounds have shown their potential in forming polynuclear metal complexes or metal-organic frameworks (MOFs), which can exhibit interesting catalytic and material properties. The synthesis of 4,4′-bis-sydnones has been reported, highlighting the feasibility of creating molecules with multiple sydnone functionalities for use as ligands. researchgate.net

Table 2: Potential Applications of this compound in Transition Metal Catalysis

| Catalytic Reaction | Metal Center | Potential Role of this compound Ligand |

| Cross-Coupling Reactions | Palladium, Nickel | Stabilizing the active metal species, influencing reductive elimination. |

| Hydrogenation | Rhodium, Ruthenium | Creating a specific chiral environment for asymmetric hydrogenation. |

| Oxidation Reactions | Copper, Iron | Mediating electron transfer processes, stabilizing high-valent metal-oxo species. |

| Polymerization | Titanium, Zirconium | Controlling polymer chain growth and stereochemistry. |

The synthesis of polymethylene-bis-sydnones, including those with a hexamethylene bridge, has been described in the literature, providing a direct pathway to obtaining this ligand for catalytic studies. capes.gov.br The exploration of its coordination chemistry with various transition metals is a critical next step in unlocking its full potential in this field.

Future Research Directions and Unexplored Avenues in Hexamethylenebissydnone Chemistry

Integration with Nanoscience and Nanotechnology

The integration of Hexamethylenebissydnone into nanoscience and nanotechnology presents a promising, yet largely unexplored, research frontier. The inherent dipolar nature of the sydnone (B8496669) rings could be leveraged for the templated synthesis of novel nanoparticles or for the functionalization of existing nanomaterials. The rigid hexamethylene linker provides a defined spatial separation between the two sydnone moieties, which could be advantageous in the design of self-assembling nanoscale structures.

Future investigations could focus on the following areas:

Surface Functionalization: this compound could serve as a unique ligand for the surface modification of quantum dots, metallic nanoparticles, or carbon nanotubes. The sydnone groups could potentially influence the electronic and optical properties of these nanomaterials.

Nanomedicine: While still speculative, the sydnone moiety is known to participate in bioorthogonal cycloaddition reactions. This opens the possibility of using this compound-functionalized nanoparticles for targeted drug delivery or as imaging agents.

Nanoscale Energetics: Given the energetic properties of some sydnone derivatives, this compound could be investigated as a component in nano-thermites or other nanoscale energetic formulations, offering precise control over energy release.

Role in Sustainable Chemistry and Circular Economy

The principles of sustainable chemistry and the circular economy encourage the development of materials and processes that are environmentally benign and resource-efficient. While the synthesis of this compound itself may not currently align with all green chemistry principles, its potential applications could contribute to these goals.

Key research directions include:

Biodegradable Polymers: The reactivity of the sydnone ring in cycloaddition reactions could be exploited to synthesize novel polymers. Research could focus on developing polymers incorporating this compound that are designed for degradation under specific conditions, contributing to the reduction of plastic waste.

Catalysis: The unique electronic structure of the sydnone ring could be harnessed in the design of novel catalysts or catalyst supports. Future work might explore the catalytic activity of metal complexes coordinated to this compound.

Renewable Feedstocks: A significant challenge and area for future research would be the development of synthetic pathways to this compound and its precursors from renewable biomass sources, thereby reducing reliance on petrochemical feedstocks.

Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling and theoretical chemistry offer powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental efforts and accelerating discovery.

Unexplored avenues for computational research include:

Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the mechanisms of reactions involving this compound, such as its cycloaddition reactions or thermal decomposition.

Material Property Prediction: Molecular dynamics simulations could be used to predict the bulk properties of materials incorporating this compound, such as polymers or energetic formulations. This could include predicting mechanical strength, thermal stability, and sensitivity.

Design of Novel Derivatives: Computational screening could be used to design new bissydnone derivatives with tailored electronic, optical, or energetic properties by modifying the linker or substituents on the sydnone rings.

Cross-Disciplinary Research Collaborations with Materials Engineering

The potential of this compound as a building block for advanced materials necessitates strong collaborations between chemists and materials engineers. The synthesis and characterization of the molecule fall within the domain of chemistry, while its incorporation into functional materials and devices is the purview of materials engineering.

Future collaborative efforts could focus on:

High-Performance Polymers: Joint research could explore the synthesis and processing of polymers derived from this compound to create materials with enhanced thermal stability, mechanical strength, or unique optical properties.

Energetic Materials: Collaboration with energetic materials engineers is crucial to safely characterize the explosive and propellant properties of this compound and its formulations. This would involve small-scale safety testing and performance evaluation.

Smart Materials: The dipolar nature of the sydnone rings could be exploited to create "smart" materials that respond to external stimuli such as electric fields or light. This could lead to applications in sensors, actuators, or responsive coatings.

The table below outlines potential research directions and the key properties of this compound that could be exploited in each area.

| Research Area | Key Properties of this compound | Potential Applications |

| Nanoscience and Nanotechnology | Dipolar nature, defined spatial separation of sydnone rings, reactivity in cycloadditions. | Nanoparticle functionalization, self-assembling materials, nanomedicine. |

| Sustainable Chemistry | Reactivity for polymer synthesis, potential for catalytic activity. | Biodegradable polymers, novel catalysts. |

| Computational Modeling | Unique electronic structure, potential for diverse derivatives. | Prediction of reactivity and material properties, design of new molecules. |

| Materials Engineering | Potential as a building block for polymers and energetic materials. | High-performance polymers, advanced energetic materials, smart materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.